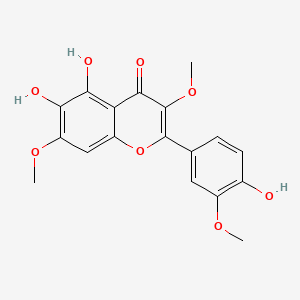

Chrysosplenol C

Overview

Description

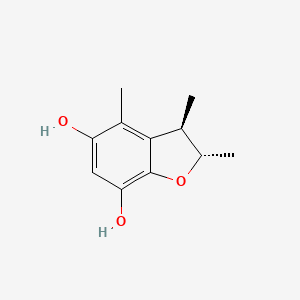

Chrysosplenol C is a trimethoxyflavone that is the 3,7,3’-trimethyl ether derivative of quercetagetin . It has a role as a plant metabolite, an antineoplastic agent, and an antiviral agent . It is a trihydroxyflavone and a trimethoxyflavone . It derives from a quercetagetin .

Molecular Structure Analysis

The molecular formula of this compound is C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da .Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da .Scientific Research Applications

Cardiac Myocyte Contraction : Chrysosplenol C has been found to increase contraction in rat ventricular myocytes. This inotropic effect is achieved through a dose-dependent increase in cell shortenings, independent of β-adrenergic receptor stimulation and protein kinase A (Son et al., 2011).

Pharmacophore Exploration : Further research into this compound's structure-activity relationship revealed that its flavonoid nucleus is essential for increasing contractility in rat ventricular myocytes. Analogues with specific hydrophobic and hydrogen bonding substituents showed potential as novel positive inotropic agents (Venkateswararao et al., 2015).

Enhancement of Sarcoplasmic Reticulum Ca2+ Loading and Release : this compound enhances contractility by increasing sarcoplasmic reticulum (SR) Ca2+ releases in ventricular myocytes. This process is mediated via protein kinase C, especially PKC-δ (Wang et al., 2021).

Antiviral Activity : this compound has exhibited potent antiviral activity, particularly against rhinovirus. This suggests its potential as a medicinal herb for treating common cold symptoms caused by rhinovirus infection (Tsuchiya et al., 1985).

Optical Sensor for Cu(II) Detection : Chrysosplenol D, a related compound, is identified as an ultrasensitive optical sensor for Cu(II) detection, demonstrating the diverse applications of chrysosplenols in areas beyond pharmacology (Saleh et al., 2020).

Solid Dispersion Formulation for Improved Bioavailability : To improve the solubility and bioavailability of this compound, solid dispersion formulations with hydrophilic carriers have been explored, showing promising results for oral drug delivery (Ng et al., 2016).

Cytotoxic and Anti-inflammatory Properties : Various studies on chrysosplenols and their derivatives have reported cytotoxic and anti-inflammatory effects, highlighting their potential in treating cancer and inflammatory disorders (Various Authors, Various Years).

Mechanism of Action

Chrysosplenol C increases the contractility of cardiac myocytes independent of β-adrenergic signaling . It increases sarcoplasmic reticulum (SR) Ca2+ releases on depolarizations and Ca2+ sparks with an increase of SR Ca2+ loading, but not L-type Ca2+ current, in ventricular myocytes . This compound-induced enhancement in contraction is eliminated by protein kinase C (PKC) inhibition, and it is associated with redistributions of PKC to the membrane . These indicate that this compound enhances contraction via PKC-dependent augmentations of SR Ca2+ release and Ca2+ loading during action potentials .

Future Directions

properties

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBSPLCHDUCBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177923 | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23370-16-3 | |

| Record name | Chrysosplenol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23370-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysosplenol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023370163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

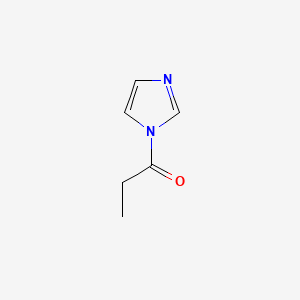

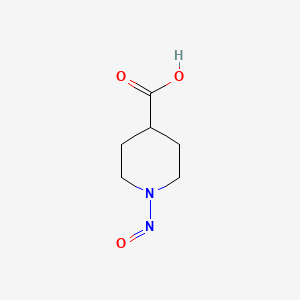

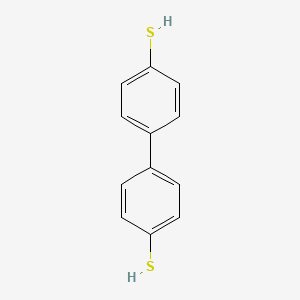

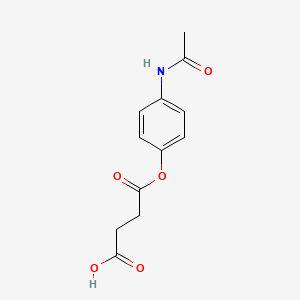

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

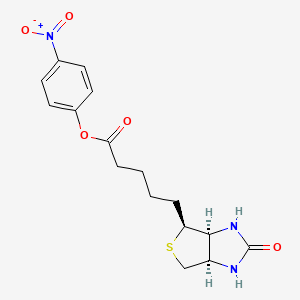

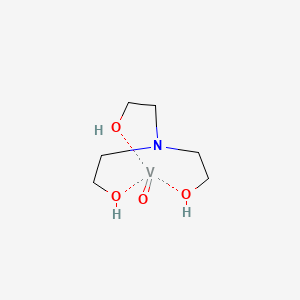

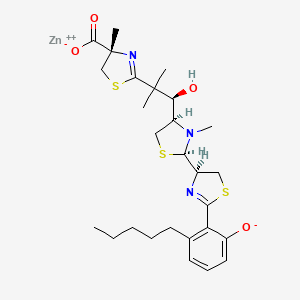

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)